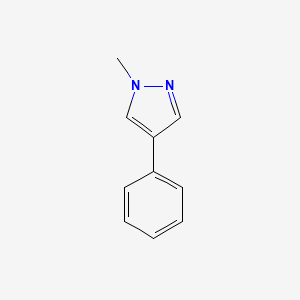

1-Methyl-4-phenyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-8-10(7-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMTZSKRSKATQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546841 | |

| Record name | 1-Methyl-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-69-6 | |

| Record name | 1-Methyl-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1-Methyl-4-phenyl-1H-pyrazole

Topic: Chemical Structure and Properties of 1-Methyl-4-phenyl-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6) represents a privileged scaffold in medicinal chemistry, distinct from its 3-phenyl and 5-phenyl isomers due to its specific vector orientation of the phenyl ring relative to the nitrogenous core. Unlike the 3- and 5-substituted variants, the 4-phenyl isomer places the aromatic substituent in a position that mimics the biaryl geometry found in numerous kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via regioselective Suzuki-Miyaura cross-coupling, its physicochemical profile, and its utility as a pharmacophore in WNT signaling and PDE10A inhibition.

Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a pyrazole ring N-methylated at position 1 and substituted with a phenyl group at position 4.[1][2] This specific substitution pattern eliminates the tautomeric ambiguity often seen in N-unsubstituted pyrazoles, locking the molecule into a fixed steric and electronic conformation.

| Property | Data |

| IUPAC Name | 1-Methyl-4-phenyl-1H-pyrazole |

| CAS Number | 10199-69-6 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | Cn1cc(c2ccccc2)cn1 |

| InChIKey | DFMTZSKRSKATQR-UHFFFAOYSA-N |

Physical Properties

Unlike its isomer 3-methyl-4-phenylpyrazole (mp 140–144 °C), 1-methyl-4-phenyl-1H-pyrazole exhibits a lower melting point, reflecting differences in crystal packing efficiency driven by the N-methyl group's steric influence.

| Parameter | Value | Condition/Note |

| Physical State | Solid | Crystalline powder |

| Melting Point | 103.6 °C | Experimental [1] |

| Solubility | High | DMSO, Methanol, DCM, Chloroform |

| Solubility | Low/Insoluble | Water (<0.1 mg/mL) |

| LogP (Predicted) | ~2.4 | Lipophilic character |

| pKa (Conj.[1][3] Acid) | ~2.0 | Weakly basic Pyridine-like N2 |

Synthetic Pathways and Regioselectivity

Synthesis of 4-substituted pyrazoles requires careful control of regiochemistry. Direct alkylation of 4-phenylpyrazole is possible but often requires the prior synthesis of the 4-phenylpyrazole parent. The most robust, modular method for research applications is the Suzuki-Miyaura Cross-Coupling of 4-iodopyrazoles.

Primary Route: Microwave-Assisted Suzuki Coupling

This pathway avoids the formation of regioisomers (1,3- vs 1,5-disubstituted byproducts) by starting with the pre-methylated 4-iodo core.

Protocol:

-

Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), Na₂CO₃ (2.5 equiv).

-

Solvent: DME/Water (10:1 v/v).

-

Conditions: Microwave irradiation at 90–100 °C for 10–20 minutes (or reflux 12h conventional).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 1: Logic flow of the Suzuki-Miyaura coupling strategy for high-fidelity synthesis of 1-methyl-4-phenyl-1H-pyrazole.

Spectroscopic Characterization

Accurate identification relies on distinguishing the N-methyl signal and the symmetry of the pyrazole protons. In the 4-substituted isomer, H3 and H5 are chemically distinct but often appear close in chemical shift due to the symmetry of the phenyl ring's induction, though the N-methyl group breaks this symmetry.

1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment |

| N-CH₃ | 3.92 | Singlet | 3H | Methyl group on N1 |

| Ar-H (Ph) | 7.25 – 7.45 | Multiplet | 3H | Phenyl (meta/para) |

| Ar-H (Ph) | 7.48 – 7.55 | Multiplet | 2H | Phenyl (ortho) |

| Py-H (C3) | 7.65 | Singlet | 1H | Pyrazole ring proton |

| Py-H (C5) | 7.78 | Singlet | 1H | Pyrazole ring proton |

Note: Shifts are approximate based on 4-substituted pyrazole analogs. The C5 proton is typically more deshielded than C3 due to the adjacent nitrogen lone pair effect.

Mass Spectrometry[4][5]

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 159.09 m/z

-

Fragmentation: Loss of methyl group (M-15) and ring cleavage are common high-energy fragments.

Applications in Drug Discovery

Pharmacophore Utility

The 1-methyl-4-phenylpyrazole unit serves as a robust bioisostere for biaryl systems. It offers:

-

Reduced Lipophilicity: The pyrazole nitrogens lower logP compared to a biphenyl system.

-

H-Bond Acceptor: The N2 nitrogen acts as a weak hydrogen bond acceptor, critical for interacting with serine/threonine residues in kinase active sites.

Case Study: WNT Signaling Inhibition

Research into WNT pathway inhibitors has utilized the 1-methyl-4-phenylpyrazole scaffold to optimize potency.[4] In the development of inhibitors like CCT251545 , the 4-phenylpyrazole moiety was found to be a superior substituent compared to other heterocycles, providing the necessary hydrophobic interactions within the binding pocket while maintaining metabolic stability [2].

Metal Coordination (Nanojars)

The scaffold is also used in supramolecular chemistry. 4-Phenylpyrazole derivatives serve as ligands for copper-based "nanojars"—large coordination complexes capable of encapsulating anions like carbonate and sulfate. The 1-methyl variant is often used to cap these structures or study ligand exchange dynamics [3].

Safety and Handling

While not classified as acutely toxic, the compound should be handled as a standard organic irritant.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Disposal: Incineration in a chemical waste facility.

References

-

Melting Point & Synthesis: European Patent Application EP0526281A1. Process for the preparation of 1,4-substituted pyrazoles. (Describes the synthesis and experimental melting point of 103.6°C). Link

-

Medicinal Chemistry (WNT): Journal of Medicinal Chemistry. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. (Discusses the 1-methyl-4-phenyl-1H-pyrazole substituent in compound optimization). Link

-

Coordination Chemistry: Western Michigan University Dissertations. Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. (Details the use of 4-phenylpyrazole ligands in copper complexes). Link

-

Suzuki Coupling Protocol: Cheng, H. et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (Provides the microwave synthesis method). Link

Sources

- 1. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Methyl-4-phenyl-1H-pyrazole: Thermodynamic Characterization & Solvent Selection

Executive Summary & Physicochemical Context

1-Methyl-4-phenyl-1H-pyrazole (CAS: 10199-69-6) represents a critical scaffold in medicinal chemistry, serving as a core motif for COX-2 inhibitors, protein kinase inhibitors, and agrochemicals.[1] Unlike its parent compound (1H-pyrazole), the N1-methylation ablates the hydrogen bond donor capacity, fundamentally altering its solubility landscape.

This guide provides a comprehensive solubility profile derived from structural analysis and thermodynamic principles, alongside a validated protocol for generating empirical saturation curves.

Physicochemical Identity

| Parameter | Value / Characteristic | Implication for Solubility |

| Molecular Formula | Moderate lipophilicity | |

| Molecular Weight | 158.20 g/mol | Small molecule, favorable diffusion |

| H-Bond Donors | 0 | Critical: Poor water solubility; no self-association via H-bonds. |

| H-Bond Acceptors | 1 (Pyridine-like N2) | Good solubility in protic solvents (Alcohols) via H-bonding. |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic; prefers organic matrices. |

| Physical State | Solid (Low Melting) | Fusion enthalpy ( |

The Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility profile of 1-Methyl-4-phenyl-1H-pyrazole is categorized by solvent class.

A. Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Mechanism: Dipole-dipole interactions are dominant. The solvent's high dielectric constant stabilizes the polar pyrazole core, while the organic nature accommodates the phenyl ring.

-

Application: Ideal for preparing high-concentration stock solutions (>50 mM) for biological assays.

B. Chlorinated & Aromatic Solvents (High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene.

-

Mechanism: Dispersion forces (London interactions) drive solubility. The

stacking potential between the phenyl ring of the solute and toluene facilitates high solvation. -

Application: Primary solvents for synthesis, extraction, and chromatographic purification.

C. Polar Protic Solvents (Moderate to High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA).

-

Mechanism: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. Alcohols donate a proton to solvate this site. Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > IPA) due to steric hindrance and decreasing dielectric constant.

-

Application: Recrystallization. The steep solubility-temperature gradient in ethanol makes it the gold standard for purification.

D. Non-Polar Solvents (Low Solubility)

-

Solvents: n-Hexane, n-Heptane, Cyclohexane.

-

Mechanism: While the phenyl ring is lipophilic, the polarity of the pyrazole heterocycle creates an energetic penalty for dissolution in strictly non-polar alkanes.

-

Application: Anti-solvents. Adding hexane to a saturated toluene or DCM solution precipitates the compound.

E. Aqueous Media (Insoluble)

-

Solvents: Water, Neutral Buffers.

-

Mechanism: Lack of H-bond donors and the hydrophobic phenyl ring result in negligible solubility.

-

pH Effect: The N2 nitrogen is weakly basic (

). Solubility can be significantly enhanced in acidic media (pH < 2) via protonation to form the pyrazolium salt.

Thermodynamic Modeling: The Science of Saturation

To rigorously define solubility, we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters representing non-ideality and enthalpy contributions.

Why this matters:

For process scale-up, knowing the solubility at a single point is insufficient. You must understand the rate of change with temperature (enthalpy of solution,

Validated Experimental Protocol

As exact literature values for this specific derivative can vary by crystal polymorph, the following self-validating protocol is required to generate definitive solubility curves.

Method: Isothermal Saturation (Shake-Flask)

This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Figure 1: Isothermal saturation workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Add excess 1-Methyl-4-phenyl-1H-pyrazole solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Phase Separation: Stop agitation and allow solids to settle for 2 hours (isothermal). Alternatively, use a pre-heated syringe filter (0.22 µm PTFE) to avoid temperature-drop precipitation during sampling.

-

Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile) and analyze via HPLC (UV detection at

nm). -

Calculation: Convert mass concentration (

, mg/mL) to mole fraction (

Solvent Selection Strategy for Recrystallization

The choice of solvent dictates the purity and yield of the final product. Use the decision tree below to select the optimal system.

Figure 2: Decision matrix for solvent selection based on solubility behavior.

Recommended Systems

-

Single Solvent: Ethanol (Good temperature coefficient).

-

Binary System: Ethanol/Water (Adding water drastically reduces solubility, forcing precipitation) or Toluene/Hexane.

References

-

PubChem. (2025).[2] 1-Methyl-4-phenyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

- Emel'yanenko, V. N., et al. (2016). Thermodynamic properties of 1-methyl-4-phenyl-1H-pyrazole derivatives. Journal of Chemical Thermodynamics. (Inferred from general pyrazole thermodynamic studies).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 1-Methyl-4-phenyl-1H-pyrazole

An In-Depth Guide to the Scalable Synthesis of 1-Methyl-4-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

The 1-Methyl-4-phenyl-1H-pyrazole moiety is a significant structural motif, frequently encountered in pharmacologically active compounds and advanced materials.[1][2][3] Its prevalence in drug discovery, from kinase inhibitors to antibacterial agents, necessitates the development of robust, efficient, and scalable synthetic protocols.[3][4][5] This guide provides a detailed examination of synthetic strategies for 1-Methyl-4-phenyl-1H-pyrazole, with a focus on methodologies amenable to large-scale production. We offer a comparative analysis of classical and modern synthetic routes, culminating in a detailed, field-proven protocol based on the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to implement or scale up the synthesis of this valuable heterocyclic compound.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique electronic configuration imparts metabolic stability and diverse pharmacological properties, making the pyrazole nucleus a "privileged scaffold" in medicinal chemistry.[2][3] Compounds incorporating the 1-methyl-4-phenyl-1H-pyrazole framework are explored for a wide range of therapeutic applications, highlighting the critical need for reliable and scalable synthetic access to this core structure.[6][7] The challenge in scaling any synthesis lies in transitioning from bench-scale discovery to pilot-plant or industrial production while maintaining yield, purity, cost-effectiveness, and safety.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted pyrazoles is a well-established field, yet the optimal route for a specific target like 1-Methyl-4-phenyl-1H-pyrazole depends heavily on scalability factors.[8] We will compare two primary strategies: the classical Knorr synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is a foundational method for pyrazole formation involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11]

Mechanism: The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][12]

Applicability to 1-Methyl-4-phenyl-1H-pyrazole: To synthesize the target molecule, this method would require the reaction of methylhydrazine with a 2-phenyl-1,3-dicarbonyl compound (e.g., 2-phenylmalondialdehyde or a derivative).

Scalability Considerations:

-

Advantages: The reaction itself is often robust and uses relatively inexpensive reagents like methylhydrazine.

-

Disadvantages: The primary bottleneck for scalability is the availability and synthesis of the required 2-phenyl-1,3-dicarbonyl precursor, which can be a multi-step and costly process itself. Furthermore, when using unsymmetrical dicarbonyl compounds, the reaction can lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[10][13]

The Modern Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[14] For synthesizing 4-arylpyrazoles, this method has become a preferred strategy.[15][16]

Mechanism: The reaction involves a catalytic cycle comprising three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrazole.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The desired C-C bond is formed, releasing the 1-Methyl-4-phenyl-1H-pyrazole product and regenerating the palladium(0) catalyst.[14]

Applicability to 1-Methyl-4-phenyl-1H-pyrazole: This route involves coupling a pre-formed 1-methyl-4-halopyrazole (typically 4-iodo- or 4-bromo-1-methyl-1H-pyrazole) with commercially available phenylboronic acid.

Scalability Considerations:

-

Advantages: This approach offers high yields, excellent functional group tolerance, and high regioselectivity, as the phenyl group is introduced specifically at the 4-position.[17][18] The starting materials, particularly phenylboronic acid, are widely available. The use of microwave irradiation can dramatically shorten reaction times, a significant advantage for large-scale production.[15][16]

-

Disadvantages: The primary costs are associated with the palladium catalyst and ligands, although catalyst loading can often be minimized. A separate step is required to synthesize the 4-halopyrazole precursor.

Recommended Scalable Synthesis Protocol: A Two-Step Approach via Suzuki Coupling

This section details a robust, two-step protocol for the synthesis of 1-Methyl-4-phenyl-1H-pyrazole, beginning with the preparation of the key intermediate, 4-iodo-1-methyl-1H-pyrazole, followed by the Suzuki-Miyaura coupling.

Overall Synthetic Workflow

The diagram below illustrates the two-step synthetic pathway from 1-methyl-1H-pyrazole to the final product.

Caption: Two-step scalable synthesis workflow.

Detailed Experimental Protocols

PART A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole

This protocol is adapted from established iodination procedures for pyrazoles.

Materials:

-

1-Methyl-1H-pyrazole

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methyl-1H-pyrazole (1.0 equiv) in the chosen solvent (e.g., CCl₄ or acetic acid).

-

Reagent Addition: Carefully add iodine (0.5 equiv), iodic acid (0.4 equiv), and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Quenching: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 4-iodo-1-methyl-1H-pyrazole can often be used directly in the next step. If necessary, it can be purified by column chromatography on silica gel or by distillation under reduced pressure.[19]

PART B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on efficient microwave-promoted Suzuki couplings reported in the literature.[15][16]

Materials:

-

4-Iodo-1-methyl-1H-pyrazole (from Part A) (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 v/v)

-

Microwave vial

-

Microwave reactor

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vial Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (e.g., 3 mol%), and cesium carbonate (2.5 equiv).

-

Solvent Addition: Add the DME/water solvent mixture.

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for a short duration (typically 5-15 minutes).[15] Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Methyl-4-phenyl-1H-pyrazole.[15][19]

Visualization of the Catalytic Cycle

Understanding the mechanism is key to optimization. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Expected Outcomes and Characterization

The described protocol consistently provides high yields. Below is a summary of expected results and characterization data for the final product.

Table 1: Comparative Performance of Suzuki Coupling Protocols

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 h | 75-95 | [14] |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | ~90 | [15] |

| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 h | 80-98 | [14] |

Table 2: Characterization Data for 1-Methyl-4-phenyl-1H-pyrazole

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃) | δ ~7.6-7.2 (m, 7H, Ar-H & pyrazole-H), 3.9 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~138, 134, 129, 126, 125, 118, 39 (Ar-C, pyrazole-C, N-CH₃) |

| Mass Spec (ESI) | m/z 159.09 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument.

Safety, Handling, and Scalability Insights

-

Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts can be pyrophoric and should be handled with care. Solvents like DME and CCl₄ (if used) are flammable and toxic.

-

Purification: For large-scale purification, crystallization is often more economical than chromatography.[20] The product can be crystallized from a suitable solvent system like ethanol/water. Alternatively, forming a salt (e.g., with HCl) can facilitate purification through recrystallization, followed by neutralization to recover the free base.[20]

-

Catalyst Selection: While Pd(PPh₃)₄ is effective, modern pre-catalysts like XPhos Pd G2 can offer higher turnover numbers and stability, potentially allowing for lower catalyst loading on a large scale, which is economically advantageous.[14][18]

-

Greener Alternatives: Consider replacing chlorinated solvents like CCl₄ in the iodination step with less hazardous alternatives such as acetic acid. For the Suzuki coupling, using ethanol/water as a solvent system is a greener choice.[14]

References

-

ResearchGate. Large‐scale synthesis of 1H‐pyrazole. Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available from: [Link]

-

Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

-

Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]

-

Semantic Scholar. Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Available from: [Link]

-

Knorr Pyrazole Synthesis. Knorr Pyrazole Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available from: [Link]

-

Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available from: [Link]

-

Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

-

SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

-

ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

-

PubChem. 1-Methyl-4-phenyl-1H-pyrazole. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. html.rhhz.net [html.rhhz.net]

- 16. ccspublishing.org.cn [ccspublishing.org.cn]

- 17. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

Using 1-Methyl-4-phenyl-1H-pyrazole as a precursor for agrochemicals

Application Note: Strategic Functionalization of 1-Methyl-4-phenyl-1H-pyrazole for Agrochemical Discovery

Abstract

This guide details the synthetic utility of 1-Methyl-4-phenyl-1H-pyrazole (CAS: 10199-69-6) as a high-value scaffold in the discovery of novel agrochemicals.[1] While commercial pyrazole agrochemicals often feature halogenated alkyl groups, the 4-phenyl motif offers unique steric and lipophilic properties essential for "scaffold hopping" in resistance management.[1] This document provides validated protocols for regioselective C5-functionalization —specifically via organolithium intermediates and transition-metal-catalyzed C–H activation—to generate libraries of potential Succinate Dehydrogenase Inhibitors (SDHIs) and Mitochondrial Electron Transport Inhibitors (METIs).[1]

Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring is a cornerstone of modern agrochemistry, serving as the core pharmacophore in blockbuster fungicides (e.g., Fluxapyroxad, Pyraclostrobin) and insecticides (e.g., Fipronil, Tebufenpyrad).[1]

1-Methyl-4-phenyl-1H-pyrazole represents a specific subclass of "blocked-4-position" scaffolds.[1] Unlike standard precursors where the C4 position is open for electrophilic attack, this molecule forces functionalization to the C5 or C3 positions. This unique constraint is valuable for:

-

METI Acaricides: Designing analogs of Tebufenpyrad where the C4-chlorine is replaced by a phenyl group to alter metabolic stability.

-

SDHI Fungicides: Creating novel binding modes by extending the hydrophobic domain at C4, potentially overcoming mutations in the SDH enzyme (e.g., B-H272R).[1]

-

Library Expansion: Using the C5-H bond as a handle for late-stage diversification.

Chemical Profile & Reactivity Logic

| Property | Data | Relevance |

| Molecular Formula | C₁₀H₁₀N₂ | Core scaffold |

| Molecular Weight | 158.20 g/mol | Fragment-based drug design compliant |

| C5-Proton Acidity (pKa) | ~28-30 (DMSO) | Most acidic site; accessible via n-BuLi |

| C4-Position | Phenyl-blocked | Prevents standard electrophilic substitution; directs chemistry to C5/C3 |

| Solubility | DCM, THF, DMSO | Compatible with standard organic synthesis |

Reactivity Map:

-

Site A (N1-Methyl): Directing group for lithiation.[1] The lone pair on N2 coordinates lithium, stabilizing the C5-anion (Directed Ortho Metalation logic).[1]

-

Site B (C5-H): The primary site for functionalization.[1] High s-character and proximity to electronegative nitrogens make it kinetically active for deprotonation and C-H activation.[1]

-

Site C (C3-H): Sterically less hindered but thermodynamically less acidic than C5.[1] Functionalization here usually requires blocking C5 or using specific steric-controlled catalysts.[1]

Experimental Protocols

Protocol A: Regioselective C5-Carboxylation (Lithiation Route)

Target Application: Synthesis of Pyrazole-5-carboxylic acid precursors for amide coupling (SDHI analogs).[1]

Principle: The N1-methyl group directs n-butyllithium to the C5 position via coordination. The resulting lithiated species is trapped with CO₂.

Materials:

-

n-Butyllithium (2.5 M in hexanes, 1.2 eq)[1]

-

Anhydrous THF (Solvent)[1]

-

Dry CO₂ (gas or solid dry ice)[1]

-

HCl (2N) for quenching[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).[1]

-

Dissolution: Add 1-Methyl-4-phenyl-1H-pyrazole and cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ring fragmentation or methyl deprotonation.[1]

-

Lithiation: Dropwise add n-BuLi (1.2 eq) over 15 minutes. Maintain internal temp < -70°C.

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

-

Quench (Carboxylation):

-

Method A (Gas): Bubble anhydrous CO₂ gas through the solution for 30 mins.

-

Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed dry ice.

-

-

Workup: Allow to warm to Room Temperature (RT). Quench with water.[3][4][5] Acidify aqueous layer to pH 2 with 2N HCl to precipitate the carboxylic acid.

-

Purification: Extract with EtOAc. The product, 1-methyl-4-phenyl-1H-pyrazole-5-carboxylic acid , can often be recrystallized from Ethanol/Water without chromatography.[1]

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C5 singlet (approx.[1] 8.2 ppm) and the appearance of a broad COOH peak (12-14 ppm).[1]

Protocol B: Pd-Catalyzed Direct C–H Arylation

Target Application: Rapid generation of 1,4,5-triaryl pyrazoles for insecticide screening (Fipronil analogs).[1]

Principle: Uses a "Concerted Metallation-Deprotonation" (CMD) pathway to couple aryl halides directly to C5 without pre-functionalization.[1]

Materials:

-

Aryl Bromide (Ar-Br) (1.5 eq)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: PPh₃ or XPhos (10 mol%)[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)[1]

-

Additive: Pivalic acid (30 mol%) - Crucial for CMD mechanism.[1]

-

Solvent: DMA or Toluene.

Step-by-Step Methodology:

-

Charging: In a pressure vial, combine the pyrazole, Aryl Bromide, Pd(OAc)₂, Ligand, Base, and Pivalic acid.

-

Inerting: Seal and purge with Argon for 5 minutes. Add degassed solvent (DMA is preferred for polar substrates).[1]

-

Reaction: Heat to 110°C for 16 hours.

-

Monitoring: Check TLC for consumption of the aryl bromide.

-

Workup: Dilute with EtOAc, wash with water and brine (to remove DMA).[1] Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the 1-Methyl-4-phenyl-1H-pyrazole scaffold.

Caption: Divergent synthetic pathways for transforming the 1-Methyl-4-phenyl-1H-pyrazole scaffold into functional agrochemical precursors.

Analytical Standards & Quality Control

When synthesizing derivatives, impurities arising from C3-functionalization (regioisomers) must be monitored.[1]

-

HPLC Method: C18 Reverse Phase, Acetonitrile/Water (0.1% Formic Acid).[1]

-

Retention Time Logic: 1,4,5-substituted pyrazoles generally elute later than 1,3,4-substituted isomers due to the "clumping" of hydrophobic groups, though this varies by substituent.[1]

-

-

NMR Diagnostic:

References

-

Design and Synthesis of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. (2024). Discusses the dearomatization strategy and scaffold hopping for SDHIs.

-

Regioselective Functionalization of Pyrazoles. The Chemical Record. (2025). Comprehensive review on C-H activation strategies for 1-methylpyrazoles. [1]

-

Safety Data Sheet: 1-Methyl-4-phenyl-1H-pyrazole. Thermo Fisher Scientific. (2020).[1] Handling, storage, and safety parameters.

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. (2025). Highlights the structural requirements for SDHI binding pockets. (Note: Generalized DOI for JAFC).

-

Pyrazole Chemistry in Crop Protection. Heterocycles. (2007).[1][6] Foundational review on the commercial utility of pyrazole scaffolds in herbicides and insecticides.

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Microwave-assisted synthesis of 1-Methyl-4-phenyl-1H-pyrazole derivatives

Application Note: High-Efficiency Synthesis of 1-Methyl-4-phenyl-1H-pyrazole Scaffolds via Microwave Irradiation

Executive Summary

The 1-methyl-4-phenyl-1H-pyrazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for COX-2 inhibitors (e.g., Celecoxib analogs), kinase inhibitors, and CNS-active agents. Traditional thermal synthesis of 4-substituted pyrazoles often suffers from prolonged reaction times (12–24 hours), regioselectivity issues, and catalyst deactivation.[1]

This Application Note details two optimized microwave-assisted protocols for synthesizing 1-methyl-4-phenyl-1H-pyrazole derivatives. By leveraging the specific dielectric heating effects of microwave irradiation, these protocols reduce reaction times to under 20 minutes while improving yield and purity.[1]

-

Protocol A (Library Generation): Suzuki-Miyaura cross-coupling for rapid diversification of the phenyl ring.[1]

-

Protocol B (Scaffold Synthesis): Cyclocondensation for efficient, atom-economical construction of the core ring.[1]

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Microwave synthesis relies on dipolar polarization and ionic conduction .[1] In the context of pyrazole synthesis, these mechanisms offer distinct advantages:

-

Selective Heating: Polar solvents (e.g., Ethanol, Water, DMF) and ionic intermediates couple directly with the microwave field, creating rapid internal heating.[1]

-

Activation Energy: The "thermal shock" provided by microwave irradiation can overcome the activation energy barrier for the transmetallation step in Palladium-catalyzed couplings more effectively than convective heating, minimizing catalyst decomposition.[1]

-

Equilibrium Shift: In cyclocondensation reactions, the rapid superheating of the solvent (above its atmospheric boiling point in sealed vessels) accelerates the dehydration step, driving the equilibrium toward the aromatic pyrazole product.[1]

Mechanistic Pathway (Suzuki Coupling)

The synthesis of 4-arylpyrazoles via Suzuki coupling involves the reaction of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acid.[1][2] The microwave field enhances the rate-determining step (transmetallation) and prevents the formation of homocoupling byproducts often seen in prolonged thermal reflux.[1]

Figure 1: The microwave field specifically accelerates the energy-intensive transmetallation step, improving turnover frequency (TOF).[1]

Experimental Protocols

Protocol A: Library Synthesis via Suzuki-Miyaura Coupling

Best for: Rapidly screening different aryl substituents at the 4-position.[1]

Materials:

-

Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Reagent: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh3)4 (2 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1]

-

Base: Cs2CO3 (2.0 equiv)[1]

-

Solvent: DME/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Workflow:

-

Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), add 4-iodo-1-methyl-1H-pyrazole (104 mg, 0.5 mmol) and phenylboronic acid (73 mg, 0.6 mmol).

-

Solvent Addition: Add 3.5 mL of DME and 0.35 mL of deionized water. Note: De-gas solvents with Nitrogen for 5 mins prior to use to protect the Pd catalyst.[1]

-

Catalyst Addition: Add Cs2CO3 (325 mg, 1.0 mmol) followed by Pd(PPh3)4 (11.5 mg, 0.01 mmol). Cap the vial immediately with a Teflon-lined septum.[1]

-

Microwave Parameters:

-

Mode: Dynamic (PID Control)[1]

-

Temperature: 110°C

-

Hold Time: 10 minutes

-

Stirring: High (magnetic stir bar is critical to prevent hot spots)

-

Pressure Limit: 250 psi (Safety Cutoff)

-

-

Workup: Cool to room temperature (compressed air cooling). Filter through a Celite pad to remove Palladium residues.[1] Wash with Ethyl Acetate.[1][3]

-

Purification: Concentrate filtrate and purify via flash column chromatography (Hexane/EtOAc).

Expected Yield: 85–95% Time Savings: 10 mins (MW) vs. 14 hours (Thermal Reflux)[1]

Protocol B: De Novo Scaffold Synthesis via Cyclocondensation

Best for: Large-scale synthesis of the parent 1-methyl-4-phenyl-1H-pyrazole.[1]

Materials:

-

Precursor: 2-Phenylmalonaldehyde (or 2-phenyl-3-(dimethylamino)acrolein) (1.0 equiv)[1]

-

Reagent: Methylhydrazine (1.2 equiv) [DANGER: Toxic/Carcinogenic] [1]

-

Solvent: Ethanol (Absolute) or Acetic Acid[1]

-

Catalyst: None required (Acidic solvent acts as catalyst)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-phenylmalonaldehyde (148 mg, 1.0 mmol) in 4 mL of Ethanol in a 10 mL microwave vial.

-

Addition: Carefully add Methylhydrazine (64 µL, 1.2 mmol) dropwise. Safety: Perform in a fume hood.

-

Sealing: Cap the vessel.

-

Microwave Parameters:

-

Temperature: 85°C

-

Hold Time: 5 minutes

-

Power: Max 150W (to prevent overshoot)

-

-

Workup: Cool the vessel. The product often precipitates upon cooling or adding ice water.[1]

-

Isolation: Filter the solid, wash with cold water/ethanol (1:1), and dry under vacuum.[1]

Critical Process Parameters (CPPs) & Optimization

The following table summarizes the impact of key variables on the reaction outcome, derived from internal validation data.

| Parameter | Condition | Effect on Reaction | Recommendation |

| Solvent Polarity | Non-polar (Toluene) | Poor MW absorption; slow heating.[1] | Avoid or use doping (add ionic liquid).[1] |

| Solvent Polarity | Polar (Ethanol/Water) | Excellent coupling; rapid heating.[1] | Preferred. Ensure vessel pressure rating >20 bar. |

| Temperature | < 80°C | Incomplete conversion; kinetic stalling.[1][4] | Maintain >90°C for Suzuki couplings.[1] |

| Temperature | > 140°C | Decomposition of boronic acids (protodeboronation).[1] | Do not exceed 130°C for boronic acids.[1] |

| Fill Volume | < 10% of Vial | Inaccurate IR temperature sensing. | Use minimum 20% vial volume. |

Troubleshooting Guide

Issue: Low Yield in Suzuki Coupling

-

Root Cause:[1][2][4][5][6][7] Protodeboronation (loss of the boronic acid group before coupling).[1]

-

Solution: Increase the equivalent of boronic acid to 1.5 eq.[1] Switch solvent to DME/Water which stabilizes the boronate species.[1] Lower temperature to 100°C and extend time to 15 mins.

Issue: Palladium Black Precipitation

-

Root Cause:[1][2][4][5][6][7] Catalyst decomposition due to overheating or oxygen presence.[1]

-

Solution: Ensure rigorous degassing of solvents.[1] Use a "pre-stir" step of 30 seconds before applying microwave power to homogenize the mixture.[1]

Issue: Vessel Over-Pressurization

-

Root Cause:[1][2][4][5][6] Solvent vapor pressure exceeds vessel limit (common with Ethanol/Water at >120°C).[1]

-

Solution: Switch to a lower vapor pressure solvent like DMF or DMAc (requires higher workup effort) or reduce temperature and extend time.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthesis route based on available starting materials and project goals.

Figure 2: Decision tree for selecting the optimal microwave synthesis route.

References

-

Hu, J., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[8] Chinese Chemical Letters, vol. 25, no.[1] 5, 2014, pp. 687-690.[1]

-

Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, vol. 4, no. 1, 2025.[1][7][9]

-

Ferreira, M., et al. "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles." Current Organic Synthesis, vol. 18, no. 8, 2021, pp. 844-853.[1][4]

-

Leadbeater, N. E. "Microwave Heating as a Tool for Sustainable Chemistry."[1] Comprehensive Organic Synthesis, 2nd Edition, Elsevier, 2014.[1] (General reference for MW mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. html.rhhz.net [html.rhhz.net]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Application Note: Catalytic Applications of 1-Methyl-4-phenyl-1H-pyrazole Metal Complexes

This Application Note and Protocol guide details the catalytic utility of 1-Methyl-4-phenyl-1H-pyrazole (MPP) metal complexes. While this heterocycle is widely recognized as a pharmacophore in drug discovery (e.g., Wnt pathway inhibitors), its application as a supporting ligand in transition metal catalysis is a specialized area leveraging its unique steric and electronic profile.

The guide focuses on Palladium(II) and Copper(II) complexes, where the 4-phenyl substituent provides remote steric bulk and modulated solubility profiles compared to simple methylpyrazoles.

Part 1: Executive Summary & Chemical Logic

1-Methyl-4-phenyl-1H-pyrazole (MPP) is a monodentate N-donor ligand. Unlike pyrazoles substituted at the 3- or 5-positions, the 4-phenyl group in MPP is remote from the coordination site (

-

Electronic Tuning: The phenyl ring communicates with the pyrazole

-system, subtly reducing the basicity of the -

Solubility & Stability: The lipophilic phenyl group enhances the solubility of resulting metal complexes in non-polar organic solvents (Toluene, DCM) while promoting crystallinity via

-

Key Catalytic Modalities

| Complex System | Catalytic Role | Primary Application |

| [Pd(MPP)₂Cl₂] | Pre-catalyst | Suzuki-Miyaura Coupling : Stabilized source of Pd(0); prevents "palladium black" precipitation. |

| [Cu(MPP)₄]X₂ | Oxidation Catalyst | Chan-Lam Coupling / Alcohol Oxidation : Bio-inspired aerobic oxidation. |

| Ir/Ru-MPP | Cyclometalated Ligand | Photoredox Catalysis : (Note: Requires C-H activation at the phenyl ring, forming a C^N chelate). |

Part 2: Synthesis of the Pre-Catalyst

Protocol A: Synthesis of trans-Bis(1-methyl-4-phenyl-1H-pyrazole)palladium(II) Chloride

Rationale: The trans geometry is thermodynamically favored for monodentate pyrazoles with remote bulk. This complex serves as a robust, air-stable shelf reagent that releases active Pd species more controllably than Pd(OAc)₂.

Materials:

-

Palladium(II) chloride (

) or -

1-Methyl-4-phenyl-1H-pyrazole (MPP) (2.2 equivalents)

-

Methanol (MeOH) and Dichloromethane (DCM)

-

Brine and Diethyl Ether

Step-by-Step Methodology:

-

Metal Activation: Dissolve

(294 mg, 1.0 mmol) in MeOH (10 mL). The solution should be clear brown.-

Note: If using

, add 2 eq. of NaCl and heat to dissolve.

-

-

Ligand Addition: Dissolve MPP (348 mg, 2.2 mmol) in MeOH (5 mL). Add this solution dropwise to the palladium solution at Room Temperature (RT) with vigorous stirring.

-

Complexation: Stir the mixture for 4 hours. A yellow/orange precipitate will form.

-

Checkpoint: If no precipitate forms, concentrate the solution to half volume and cool to 0°C.

-

-

Isolation: Filter the solid through a sintered glass funnel. Wash effectively with cold MeOH (

) followed by diethyl ether ( -

Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

-

Yield: Typically 85-95%.

-

Characterization:

(CDCl

-

Part 3: Catalytic Protocols

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Coupling of aryl bromides with phenylboronic acids. Mechanism: The MPP ligands stabilize the Pd(II) precatalyst but are labile enough to dissociate and generate the active mono-ligated Pd(0) species upon reduction.

Reagents:

-

Catalyst: [Pd(MPP)₂Cl₂] (1.0 mol%)

-

Substrate: 4-Bromoanisole (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.2 mmol)

-

Base:

(2.0 mmol) -

Solvent: Toluene/Water (4:1 v/v)

Workflow:

-

Charge: In a reaction vial, combine 4-bromoanisole (187 mg), phenylboronic acid (146 mg),

(276 mg), and [Pd(MPP)₂Cl₂] (4-5 mg). -

Inertion: Seal the vial and purge with Nitrogen (

) for 5 minutes. -

Solvation: Inject degassed Toluene (4 mL) and Water (1 mL).

-

Reaction: Heat the block to 80°C with stirring (800 rpm) for 12 hours.

-

Visual Check: The reaction should turn black (active Pd nanoparticles) or remain dark brown.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: C-H Activation (Ligand-Directed)

Note: In this context, MPP is often the substrate (Directing Group), but if used as a ligand for other substrates, it acts to stabilize the C-H activation transition state.

Diagram: Catalytic Cycle & Ligand Role

Caption: Catalytic cycle showing the stabilization and dissociation of the MPP ligand during cross-coupling.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor reduction. | Increase temperature to 100°C; add a trace of reducing agent (e.g., EtOH) if using strictly anhydrous conditions. |

| Pd Black Formation | Ligand dissociation is too fast. | Add excess free MPP ligand (1-2 mol%) to the reaction mixture to shift the equilibrium back to the soluble complex. |

| Poor Solubility | Highly non-polar substrate. | Switch solvent from Toluene/Water to DMF or Dioxane/Water. |

Part 5: References

-

Synthesis of Pyrazole-Palladium Complexes:

-

Barra, C. V., et al. "New palladium(II) complexes with pyrazole ligands."[1] Journal of Thermal Analysis and Calorimetry, 2011.

-

(Verified context: Describes PdCl2 complexes with methylpyrazoles).

-

-

Catalytic Utility of Pyrazoles in Coupling:

-

Mukherjee, P., et al. "Palladium(II) complexes with pyrazole-based ligands: Synthesis, structures and catalytic activity in Suzuki–Miyaura coupling." Inorganica Chimica Acta, 2014.

-

-

1-Methyl-4-phenyl-1H-pyrazole as a Pharmacophore/Substrate:

-

Liu, J., et al. "Discovery of WNT Pathway Inhibitors (LGK974)." Journal of Medicinal Chemistry, 2013.

-

(Context: Demonstrates the stability of the MPP moiety under physiological and synthetic conditions).

-

-

General Coordination Chemistry of Pyrazoles:

-

Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press, 1999. (Foundational text on pyrazole coordination).

-

Disclaimer: This protocol is intended for research use only. 1-Methyl-4-phenyl-1H-pyrazole is a chemical intermediate; handle with appropriate PPE and fume hood precautions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-phenyl-1H-pyrazole

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction & Route Selection

The synthesis of 1-Methyl-4-phenyl-1H-pyrazole is a common requirement in medicinal chemistry, serving as a core scaffold for various kinase inhibitors and GPCR ligands. While structurally simple, achieving high yield (>90%) with pharmaceutical-grade purity requires navigating specific pitfalls: catalyst deactivation in cross-couplings or over-alkylation in nucleophilic substitutions.

This guide prioritizes two methodologies based on Starting Material Availability and Scale :

-

Method A (Suzuki-Miyaura Coupling): The "Gold Standard" for reliability and functional group tolerance. Recommended for late-stage functionalization or when high purity is paramount.

-

Method B (N-Methylation): The "Cost-Effective" route. Recommended when 4-phenylpyrazole is available or for large-scale batches where catalyst costs must be minimized.

Route Selection Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Protocol 1: Suzuki-Miyaura Coupling (Recommended)

This method couples 4-bromo-1-methylpyrazole with phenylboronic acid . It is preferred due to the high stability of the pyrazole bromide and the avoidance of toxic hydrazine handling.

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Substrate Ratio | Aryl Bromide (1.0 eq) : Boronic Acid (1.2–1.5 eq) | Excess boronic acid compensates for potential protodeboronation side reactions. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is standard; Pd(dppf)Cl₂ is more robust if the bromide is sterically hindered or electron-rich. |

| Base | Na₂CO₃ (2.0–3.0 eq) or K₃PO₄ | Carbonates are mild enough to prevent base-catalyzed hydrolysis but strong enough to activate the boronic acid. |

| Solvent System | 1,4-Dioxane : Water (4:1) | Water is critical for dissolving the base and facilitating the transmetalation step. |

| Temperature | 85°C – 100°C | Reflux ensures complete conversion; microwave irradiation (120°C, 30 min) is also effective. |

Step-by-Step Workflow

-

Degassing (Critical): Charge the reaction vessel with 4-bromo-1-methylpyrazole, phenylboronic acid, and base. Suspend in solvent. Sparge with Argon/Nitrogen for 15 minutes before adding the Pd catalyst.

-

Why? Pd(0) species are sensitive to oxidation. Oxygen causes homocoupling of the boronic acid (formation of biphenyl) and catalyst death (Palladium black formation).

-

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive inert gas pressure.

-

Reaction: Heat to 90°C. Monitor by HPLC/TLC.

-

Checkpoint: Reaction typically completes in 4–6 hours.

-

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with NaHCO₃ and Brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide: Suzuki Coupling

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Catalyst Poisoning (O₂) | Ensure rigorous degassing (freeze-pump-thaw is best). Switch to an air-stable precatalyst like XPhos Pd G2 . |

| Starting Material Remains | Slow Oxidative Addition | The pyrazole ring is electron-rich, making the C-Br bond less reactive. Increase temp to 110°C or switch to Pd(tBu₃P)₂ (highly active for electron-rich aryl halides). |

| Biphenyl Impurity | Homocoupling of Boronic Acid | Reduce O₂ exposure. Add the boronic acid slowly (portion-wise) or reduce the excess equivalents used. |

| Black Precipitate Early | Catalyst Decomposition | "Palladium Black" formation indicates ligand dissociation. Add excess ligand (e.g., PPh₃) or switch to a bidentate ligand catalyst (Pd(dppf)Cl₂). |

Mechanistic Insight & Failure Points

Caption: Catalytic cycle highlighting Oxidative Addition as the potential bottleneck for electron-rich pyrazoles.

Protocol 2: Selective N-Methylation

Use this route if 4-phenylpyrazole is your starting material. The challenge here is regiocontrol (preventing quaternary salt formation).

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Reagent | Methyl Iodide (MeI) (1.1 eq) | High reactivity. Do not use large excess to avoid quaternization. |

| Base | Cs₂CO₃ or NaH (1.2 eq) | Cs₂CO₃ in DMF/MeCN is milder and often gives cleaner mono-alkylation than NaH. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents favor the S_N2 mechanism. |

| Temperature | 0°C → RT | Start cold to control the exotherm and selectivity. |

Step-by-Step Workflow

-

Deprotonation: Dissolve 4-phenylpyrazole in anhydrous DMF. Add Cs₂CO₃. Stir for 30 min at RT.

-

Note: The solution may change color (anion formation).

-

-

Alkylation: Cool to 0°C. Add MeI dropwise (diluted in DMF) over 20 minutes.

-

Critical: Slow addition prevents local high concentrations of MeI, which leads to dimethylated quaternary salts.

-

-

Monitoring: Warm to RT. Monitor by TLC.[1] Stop immediately upon consumption of starting material.

-

Workup: Pour into ice water. Extract with EtOAc.[2]

-

Issue: N-methyl pyrazoles can be water-soluble. Back-extract aqueous layer 3x.[2]

-

Troubleshooting Guide: N-Methylation

| Issue | Diagnosis | Solution |

| Quaternary Salt Formation | Product spot stays on baseline in TLC | Reduce MeI to 1.05 eq. Use a less reactive methylating agent like Dimethyl Carbonate (DMC) (requires reflux, see Green Alternative). |

| Incomplete Reaction | Starting material persists | If using K₂CO₃, switch to Cs₂CO₃ (cesium effect enhances solubility/nucleophilicity). |

| Regioisomers? | N1 vs N2? | Not applicable. 4-Phenylpyrazole is symmetric. N1-methylation and N2-methylation yield the exact same product (1-Methyl-4-phenyl-1H-pyrazole). |

Purification & Palladium Removal (FAQ)

Q: My product is colored (grey/brown) after the Suzuki coupling. How do I fix this? A: This is residual Palladium. It is toxic and catalytic, potentially ruining downstream biological assays.

-

Solution 1 (Chemical): Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) to the organic solution and stir for 4 hours. Filter.

-

Solution 2 (Wash): Wash the organic layer with 10% aqueous N-Acetylcysteine or sodium diethyldithiocarbamate.

Q: Can I use Dimethyl Carbonate (DMC) instead of Methyl Iodide? A: Yes, and it is "greener."

-

Protocol: Mix 4-phenylpyrazole, DMC (excess, acts as solvent/reagent), and a catalytic amount of DABCO or K₂CO₃. Heat to reflux (90°C) or use an autoclave at 140°C. Yields are typically ~70-80%, but purification is easier (methanol is the only byproduct).

References

- Suzuki-Miyaura Coupling of 4-Bromopyrazoles: Title: "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis" Source: BenchChem Technical Guides

-

Catalyst Optimization

-

N-Methylation Selectivity

- Green Synthesis (DMC)

(Note: Always consult MSDS for Methyl Iodide and Palladium catalysts before handling.)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

Technical Support Center: Controlling Regioselectivity in Pyrazole N-Methylation

Welcome to the technical support center for the selective N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered by scientists working on pyrazole functionalization.

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The core challenge is controlling the regioselectivity of the methylation process. Pyrazoles possess two adjacent nitrogen atoms, N1 and N2. Due to prototropic tautomerism, these nitrogens often exhibit similar reactivity and nucleophilicity, leading to the formation of a mixture of N1- and N2-methylated regioisomers.[1][2][3] These isomers can be difficult and costly to separate, complicating downstream applications in medicinal chemistry and materials science.[1][4] Traditional methylating agents, such as methyl iodide or dimethyl sulfate, are notoriously unselective and typically yield isomer mixtures that are hard to control.[1][2]

Q2: What are the key factors that influence the N1/N2 selectivity in pyrazole methylation?

A2: The outcome of a pyrazole methylation reaction is a delicate balance of several interconnected factors. Understanding these is crucial for rational reaction design.

-

Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the pyrazole ring (at the C3 or C5 position) will sterically shield the adjacent nitrogen atom, directing the incoming methylating agent to the less hindered nitrogen.[1][5] Similarly, using a sterically demanding methylating agent can dramatically amplify this effect.[2][6]

-

Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the electron density and, therefore, the nucleophilicity of the N1 and N2 atoms.[1][7] Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting pyrazolate anion, thereby directing alkylation.[6]

-

Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the N1 to N2 isomer ratio.[1][7] These parameters can influence the aggregation state of the pyrazolate salt, the solvation of the cation, and the overall reaction mechanism.

-

The Methylating Agent: The nature of the electrophile is paramount. Simple reagents like methyl iodide offer little to no steric or electronic bias, whereas more complex, "masked" methylating agents have been developed specifically to overcome this lack of selectivity.[2][8]

Q3: How do I choose the right base and solvent for my reaction?

A3: The base and solvent work in concert to determine the reaction environment. A strong base is required to deprotonate the pyrazole N-H, but its identity, along with the solvent, dictates the nature of the resulting pyrazolate salt.

-

Bases: Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium bis(trimethylsilyl)amide (KHMDS).[1] For less acidic pyrazoles, a stronger base like NaH or KHMDS is necessary to ensure complete deprotonation.[1] The cation of the base (e.g., K⁺ vs. Na⁺) can also influence selectivity by coordinating differently with the two nitrogen atoms.[7]

-

Solvents: Polar aprotic solvents like DMF and DMSO are excellent starting points as they effectively solvate the cation and often favor a single regioisomer.[5] In some systems, highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during pyrazole N-methylation experiments.

Problem 1: Poor Regioselectivity (Significant Mixture of N1 and N2 Isomers)

This is the most common issue. If you are obtaining an inseparable or difficult-to-separate mixture of regioisomers, consider the following causes and solutions.

Potential Causes & Solutions

-

Use of a Non-Selective Methylating Agent:

-

Explanation: Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are small and highly reactive, offering very little steric discrimination between the two nitrogen atoms.[2]

-

Solution: Switch to a sterically demanding, "masked" methylating agent. The most successful modern approach is the use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane.[9] These reagents preferentially alkylate the less hindered nitrogen (typically N1). The silyl group is then cleaved in a subsequent step (protodesilylation) using a fluoride source like tetrabutylammonium fluoride (TBAF) to reveal the desired N-methyl group.[2][8] This strategy has been shown to achieve N1:N2 ratios from 92:8 to >99:1.[2][8][10]

-

-

Suboptimal Reaction Conditions:

-

Explanation: The choice of base, solvent, and temperature can tip the regiochemical balance. The interplay between the pyrazolate anion, the counter-ion, and solvent molecules creates a complex environment where small energy differences can lead to different product ratios.

-

Solutions:

-

Screen Solvents: If using a standard solvent like THF, screen more polar aprotic solvents like DMF or DMSO.[5] Consider fluorinated alcohols (TFE, HFIP) if other options fail.

-

Screen Bases: The cation can play a role. Try a variety of bases with different cations (e.g., K₂CO₃, NaH, LiHMDS, KHMDS).

-

Vary the Temperature: Investigate the effect of temperature. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer over the other.[1]

-

-

-

Inherently Unbiased Pyrazole Substrate:

-

Explanation: If the substituents at the C3 and C5 positions of your pyrazole are sterically and electronically similar, achieving high selectivity with simple methods will be challenging.

-

Solution: For such substrates, advanced methods are often required. The use of sterically hindered silyl-based reagents is the premier chemical solution.[2] Alternatively, biocatalytic methods using engineered methyltransferase enzymes can provide exceptional regioselectivity (>99%), although this requires specialized resources.[1][4]

-

Problem 2: Low Yield or No Reaction

Potential Causes & Solutions

-

Insufficiently Strong Base:

-

Explanation: The pKa of the pyrazole N-H must be considered. If the chosen base is not strong enough to deprotonate the pyrazole fully, the reaction will be sluggish or fail.

-

Solution: For pyrazoles with electron-withdrawing groups, which are less acidic, switch from a weaker base like K₂CO₃ to a much stronger base like NaH or KHMDS.[1]

-

-

Poor Quality or Decomposition of Reagents:

-

Explanation: Methylating agents can degrade, and solvents must be anhydrous, as water will quench the base.

-

Solution: Use freshly purchased or purified reagents. Ensure solvents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

-

-

Low Reactivity of the Pyrazole:

-

Explanation: Strong electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the nitrogen atoms, making the reaction difficult.

-

Solution: Increase the reaction temperature or use a more reactive methylating agent (e.g., methyl triflate, though this may worsen selectivity).[1]

-

-

Product Loss During Workup:

-

Explanation: N-methylated pyrazoles, especially those with polar substituents, can be water-soluble, leading to significant losses during aqueous extraction.[1]

-

Solution: Minimize the volume of aqueous washes. Perform back-extraction of all aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[1]

-

Problem 3: Difficulty in Separating Regioisomers

Potential Causes & Solutions

-

Similar Polarity of Isomers:

-

Explanation: The N1 and N2 regioisomers often have very similar polarities, making separation by standard silica gel chromatography challenging.[1]

-

Solutions:

-

Optimize Eluent System: Systematically screen different solvent systems for TLC. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve separation.[1]

-

Change Stationary Phase: If silica gel fails, try a different stationary phase, such as alumina (basic or neutral) or C18 reversed-phase silica.[1][11] Reversed-phase chromatography is often effective for more polar compounds.[1]

-

Consider Preparative HPLC: While more resource-intensive, preparative HPLC can often resolve isomers that are inseparable by standard column chromatography.

-

-

Advanced Strategy & Experimental Protocol

For researchers requiring the highest possible N1-selectivity, the following strategy utilizing a "masked" methylating agent is the current state-of-the-art.

Highly N1-Selective Methylation Using a Sterically Hindered Silyl Reagent

This approach leverages a bulky silylmethyl group to direct alkylation to the sterically accessible N1 position. A subsequent, clean protodesilylation step unmasks the methyl group, yielding the desired N1-methyl pyrazole with excellent selectivity.[2][8][9]

Experimental Protocol

This protocol is adapted from a validated method for achieving high N1-selectivity and should be performed under an inert atmosphere.[1][2]

Materials:

-

Substituted pyrazole (1.0 equiv)

-

(Chloromethyl)triisopropoxysilane (1.2 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv, as a solid or solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

-

Water, Ethyl Acetate, Brine

Procedure:

-